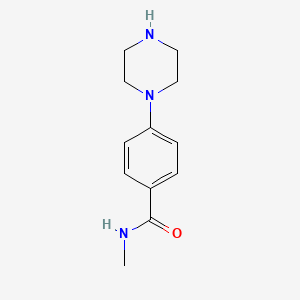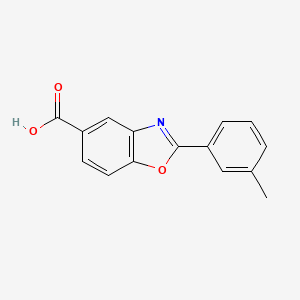![molecular formula C17H17NO4 B7843085 3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid](/img/structure/B7843085.png)
3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid is an organic compound with a complex structure that includes a methoxyphenyl group, a carbamoyl group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenyl isocyanate with 4-aminophenylpropanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carbamoyl group can produce 4-aminophenyl derivatives.
Aplicaciones Científicas De Investigación
3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the carbamoyl group can form covalent bonds with active site residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid
- 4-Aminophenylboronic acid
Uniqueness
3-{4-[(4-Methoxyphenyl)carbamoyl]phenyl}propanoicacid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
IUPAC Name |
3-[4-[(4-methoxyphenyl)carbamoyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-22-15-9-7-14(8-10-15)18-17(21)13-5-2-12(3-6-13)4-11-16(19)20/h2-3,5-10H,4,11H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEANIIPPILCWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[2,6-Di(propan-2-yl)phenyl]amino]-2-oxoacetic acid](/img/structure/B7843008.png)
![4-[4-(2-Chloroethyl)benzenesulfonyl]morpholine](/img/structure/B7843014.png)





![3-Tert-butylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7843051.png)
![3-(2-Phenylethyl)imidazo[1,5-a]pyridine-1-carboxylicacid](/img/structure/B7843054.png)



![2-[4-(N-methylbenzenesulfonamido)phenyl]acetic acid](/img/structure/B7843077.png)
![(2E)-3-{4-[(4-methoxyphenyl)carbamoyl]phenyl}prop-2-enoic acid](/img/structure/B7843087.png)
